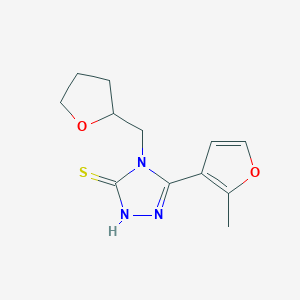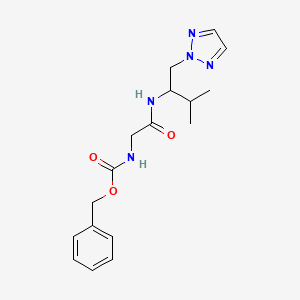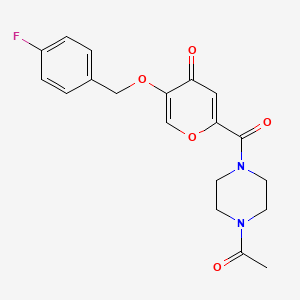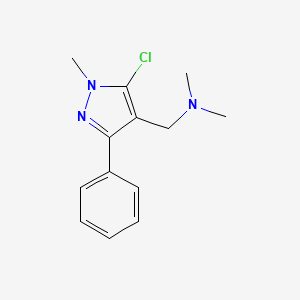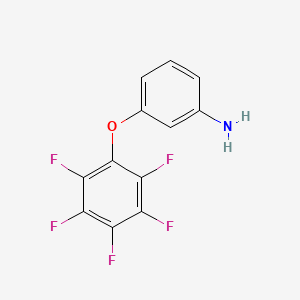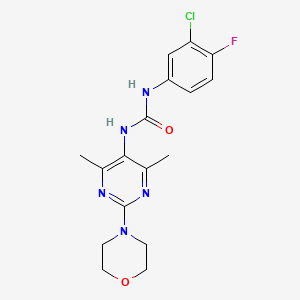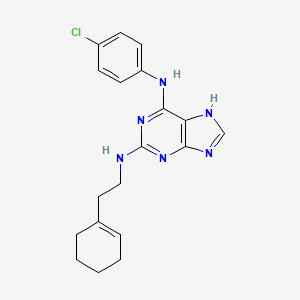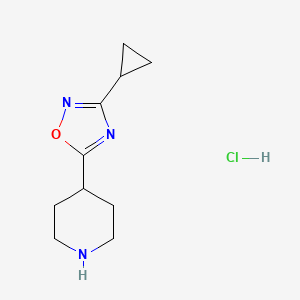
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is a derivative of 1,3,4-thiadiazole, a class of compounds known for their biological activities. This particular derivative includes a piperidinyl sulfonyl moiety and a chlorophenyl group, which are structural features that can influence the compound's biological properties, such as antimicrobial activity .
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives typically involves multiple steps, starting from basic building blocks like benzhydryl chlorides or benzenesulfonyl chloride. These are then reacted with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another approach involves the conversion of organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives, which are then reacted with sulfonyl piperidine to yield the final product .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives has been characterized using various spectroscopic techniques such as 1H-NMR, IR, and elemental analysis . X-ray crystallography has been used to determine the binding of thiadiazole derivatives to enzymes, revealing interactions with amino acid residues and the positioning of substituents within the binding pocket . The bond lengths and angles in these compounds indicate strong interactions between the sulfonyl group and the thiadiazole ring .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-thiadiazole derivatives is influenced by the nature of their substituents. For instance, the presence of a sulfonyl group can lead to interactions with biological targets such as enzymes . The reactivity can also be assessed through molecular docking studies, which help in understanding the binding affinity and orientation of the compounds within the active sites of target proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. The presence of different substituents can affect the compound's polarity, solubility, and overall stability. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and correlate them with experimental data. For example, the electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps, can be calculated to understand the compound's reactivity and potential applications in fields like nonlinear optics .
Scientific Research Applications
Antibacterial Properties
- A study by Iqbal et al. (2017) synthesized derivatives bearing the azinane and 1,3,4-oxadiazole heterocyclic cores, including a compound similar to the one , to evaluate their antibacterial potentials. The synthesized compounds showed moderate inhibitory activity against Gram-negative bacterial strains, with one compound being particularly active against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).
Antiviral Activity
- Chen et al. (2010) investigated the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, including compounds structurally similar to the one . Some of these compounds demonstrated anti-tobacco mosaic virus activity (Chen et al., 2010).
Potential in Alzheimer’s Disease Treatment
- A study by Rehman et al. (2018) synthesized new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide as potential drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for enzyme inhibition activity against the acetylcholinesterase enzyme, a target in Alzheimer’s disease therapy (Rehman et al., 2018).
Anticancer Properties
- Another study by Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for evaluation as anticancer agents. Some compounds showed promising anticancer potential in preliminary tests (Rehman et al., 2018).
Anti-enzymatic Potential
- Nafeesa et al. (2017) synthesized and evaluated different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate for their antibacterial and anti-enzymatic potential. The study found that one of the compounds was a good inhibitor of gram-negative bacterial strains (Nafeesa et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. A structurally similar compound, 4-[[(1e)-2-(4-chlorophenyl)ethenyl]sulfonyl]-1-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazinone, has been found to interact withCoagulation factor X
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles . The metabolism and excretion of this compound are also not well understood. These factors can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S2/c1-2-14-17-18-15(22-14)11-7-9-19(10-8-11)23(20,21)13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCBMSDRZMGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)
